N-(3-methoxypropyl)methanesulfonamide
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Overview
Description
N-(3-methoxypropyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a methanesulfonamide group attached to a 3-methoxypropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3SO2Cl+CH3OCH2CH2CH2NH2→CH3SO2NHCH2CH2CH2OCH3+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxypropyl)methanesulfonamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines, which can further react to form various derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(3-methoxypropyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of sulfonamide-based drugs. These drugs are known for their antibacterial and antifungal properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)methanesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active sites of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- N-(2-methoxyethyl)methanesulfonamide
- N-(4-methoxybutyl)methanesulfonamide
- N-(3-ethoxypropyl)methanesulfonamide
Comparison: N-(3-methoxypropyl)methanesulfonamide is unique due to the presence of the 3-methoxypropyl chain, which can influence its solubility, reactivity, and binding affinity to biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-(3-methoxypropyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-9-5-3-4-6-10(2,7)8/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNQOAXVDEUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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